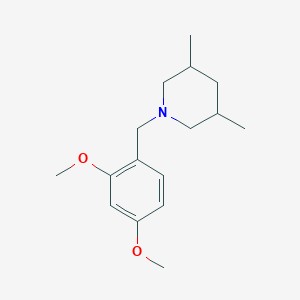![molecular formula C25H31NO B5087726 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol CAS No. 380594-12-7](/img/structure/B5087726.png)
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol
Overview
Description
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol, also known as DBBF, is a fluorescent dye that is widely used in scientific research. It has a unique structure that makes it useful for a variety of applications, including fluorescence microscopy, flow cytometry, and drug discovery. In
Mechanism of Action
The mechanism of action of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is based on its fluorescent properties. When excited by light of a specific wavelength, this compound emits light at a longer wavelength. This allows researchers to visualize the location and movement of this compound-labeled structures in cells and tissues.
Biochemical and Physiological Effects:
This compound is generally considered to be non-toxic and has no known biochemical or physiological effects. It is well-tolerated by cells and tissues, making it a useful tool for studying biological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol is its high photostability, which allows it to be used for long-term imaging experiments. It is also highly specific, allowing researchers to label specific structures or molecules of interest. However, this compound has some limitations. It is relatively expensive compared to other fluorescent dyes, and its synthesis requires specialized equipment and expertise. In addition, this compound is not suitable for all applications, as its fluorescence properties may interfere with certain experimental conditions.
Future Directions
There are several possible future directions for research on 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as its use in drug delivery or as a biosensor for detecting specific molecules. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in vivo.
Synthesis Methods
The synthesis of 9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol involves several steps, starting with the reaction of 9-fluorenone with butyl lithium to form the corresponding lithium enolate. This is followed by the addition of dibutylamine and propargyl bromide to form the alkyne derivative. Finally, the alkyne derivative is reduced to the corresponding alcohol using sodium borohydride. The resulting product is this compound, which can be purified by column chromatography.
Scientific Research Applications
9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for imaging biological structures and processes. For example, it can be used to label specific proteins or organelles in cells, allowing researchers to track their movements and interactions. This compound is also used in flow cytometry to measure the size, shape, and fluorescence of individual cells. In addition, this compound has been used in drug discovery to identify compounds that bind to specific targets.
Properties
IUPAC Name |
9-[4-(dibutylamino)but-2-ynyl]fluoren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-3-5-18-26(19-6-4-2)20-12-11-17-25(27)23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,27H,3-6,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOCMJTZRRMWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231468 | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380594-12-7 | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380594-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



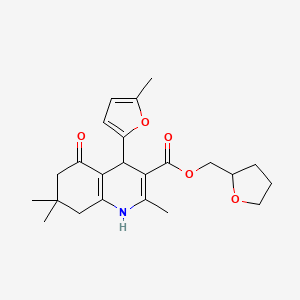
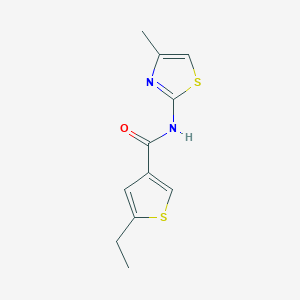
![1-[(4-chlorobenzyl)oxy]-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5087655.png)
![3-(2-{3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5087668.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5087674.png)
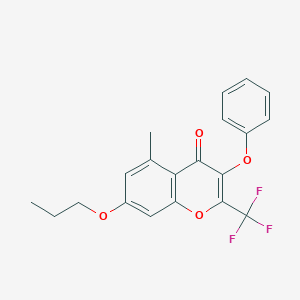
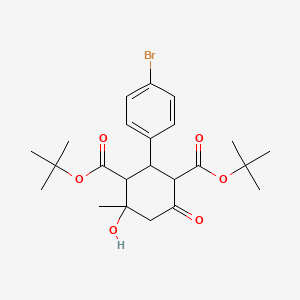

![N-(2,4-dimethoxyphenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5087696.png)
![5-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5087702.png)
![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
